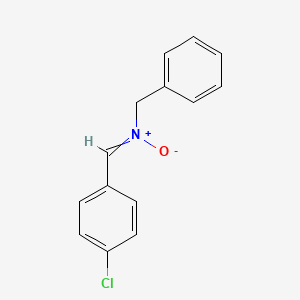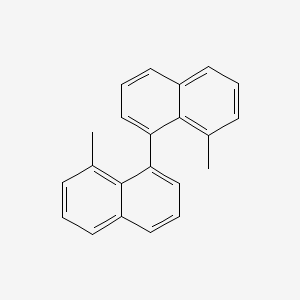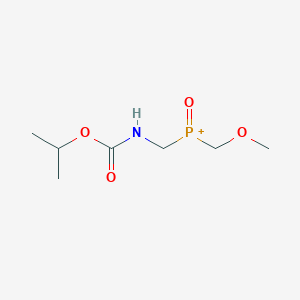
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Condensation Reactions: Utilizing appropriate precursors to form the desired compound through condensation reactions.
Oxidation and Reduction: Employing oxidizing or reducing agents to achieve the necessary functional group transformations.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- Perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride
Properties
CAS No. |
28227-07-8 |
|---|---|
Molecular Formula |
C7H15NO4P+ |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methoxymethyl-oxo-[(propan-2-yloxycarbonylamino)methyl]phosphanium |
InChI |
InChI=1S/C7H14NO4P/c1-6(2)12-7(9)8-4-13(10)5-11-3/h6H,4-5H2,1-3H3/p+1 |
InChI Key |
HEJLUJOTEAJOIO-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)OC(=O)NC[P+](=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


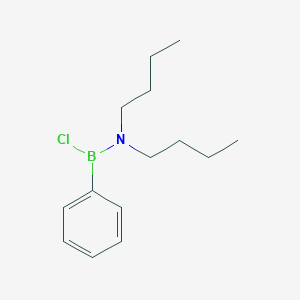
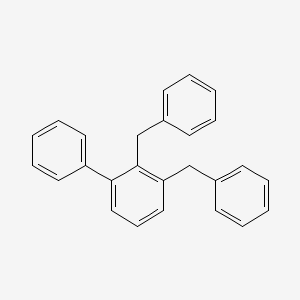
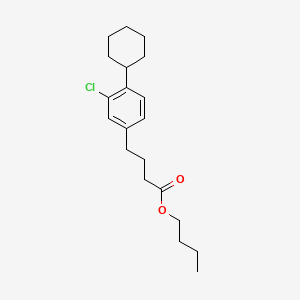


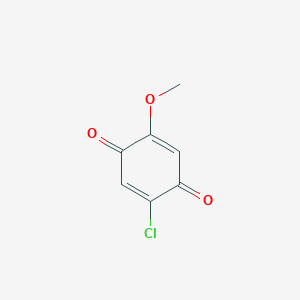
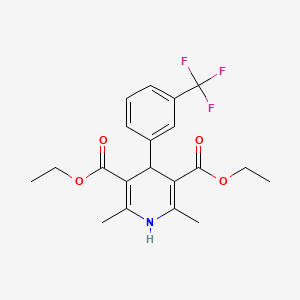
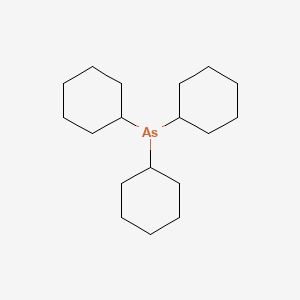
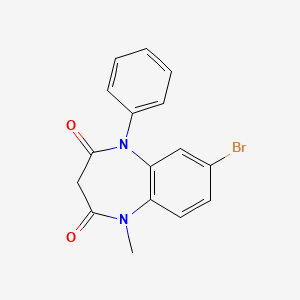
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
